Cas no 837392-61-7 (2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)

2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 化学的及び物理的性質
名前と識別子
-
- 1H-Indole,5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-
- 2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- CS-0051786
- AS-53038
- SCHEMBL743909
- 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole
- AKOS030231474
- DTXSID401139684
- MFCD20226769
- Z2049761946
- 837392-61-7
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole
- (2-(Trifluoromethyl)-1H-indol-5-yl)boronic acid pinacol ester
- EN300-331896
- SB13615
- P16006
- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-1H-indole
- DB-090768
-
- MDL: MFCD20226769
- インチ: InChI=1S/C15H17BF3NO2/c1-13(2)14(3,4)22-16(21-13)10-5-6-11-9(7-10)8-12(20-11)15(17,18)19/h5-8,20H,1-4H3
- InChIKey: RKTJALSAZJUXFA-UHFFFAOYSA-N
- SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=C3)C(F)(F)F
計算された属性
- 精确分子量: 311.1304434g/mol
- 同位素质量: 311.1304434g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 22
- 回転可能化学結合数: 1
- 複雑さ: 425
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.2Ų
2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331896-1g |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |
837392-61-7 | 95% | 1g |
$417.0 | 2023-09-04 | |
Enamine | EN300-331896-10g |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |
837392-61-7 | 95% | 10g |
$2271.0 | 2023-09-04 | |
Chemenu | CM217209-500mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |
837392-61-7 | 97% | 500mg |
$325 | 2023-02-01 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0504-1G |
2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
837392-61-7 | 97% | 1g |
¥ 2,752.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0504-5G |
2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
837392-61-7 | 97% | 5g |
¥ 8,190.00 | 2023-04-13 | |
Chemenu | CM217209-5g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |
837392-61-7 | 97% | 5g |
$1489 | 2023-02-01 | |
eNovation Chemicals LLC | D586379-500MG |
2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole |
837392-61-7 | 97% | 500mg |
$345 | 2024-07-21 | |
Enamine | EN300-331896-0.1g |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)-1H-indole |
837392-61-7 | 95.0% | 0.1g |
$145.0 | 2025-03-18 | |
1PlusChem | 1P00IDSB-250mg |
1H-Indole,5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)- |
837392-61-7 | 95% | 250mg |
$216.00 | 2025-02-28 | |
Key Organics Ltd | AS-53038-0.25g |
(2-(trifluoromethyl)-1h-indol-5-yl)boronic acid pinacol ester |
837392-61-7 | >95% | 0.25g |
£326.00 | 2025-02-08 |
2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole 関連文献
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indoleに関する追加情報
Introduction to 2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS No. 837392-61-7)
2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 837392-61-7, represents a class of molecules that are engineered to exhibit specific biochemical interactions, making them valuable intermediates in the synthesis of novel therapeutic agents. The structural features of this molecule, particularly the presence of a trifluoromethyl group and a tetramethyl-1,3,2-dioxaborolan moiety, contribute to its unique reactivity and potential applications in drug development.
The trifluoromethyl group is a well-documented pharmacophore that enhances the metabolic stability and binding affinity of small molecules targeting biological receptors. Its electron-withdrawing nature influences the electronic properties of adjacent functional groups, thereby modulating the overall activity of the compound. In contrast, the tetramethyl-1,3,2-dioxaborolan substituent introduces a boronic acid-like functionality that is highly useful in cross-coupling reactions. These reactions are pivotal in constructing complex molecular architectures during the synthesis of pharmaceuticals.
Recent advancements in synthetic methodologies have highlighted the utility of boronic acid derivatives in transition-metal-catalyzed reactions. The tetramethyl-1,3,2-dioxaborolan group in 2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole facilitates efficient Suzuki-Miyaura cross-coupling reactions with aryl halides or triflates. This reaction is widely employed in medicinal chemistry to introduce diverse aryl moieties into molecular frameworks. The high selectivity and mild reaction conditions make this transformation particularly attractive for large-scale synthesis.
The integration of these structural elements has been explored in several cutting-edge research studies. For instance, researchers have utilized derivatives of 2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as key building blocks in the synthesis of indole-based inhibitors targeting protein-protein interactions. These inhibitors have shown promise in preclinical studies for their ability to modulate signaling pathways associated with inflammatory diseases and cancer. The trifluoromethyl group plays a critical role in enhancing the binding affinity to target proteins by improving hydrophobic interactions and electronic complementarity.
In another notable application, this compound has been employed in the development of photodynamic therapy agents. The indole core is known for its ability to absorb light at specific wavelengths when coupled with appropriate photosensitizing groups. The presence of the trifluoromethyl group further enhances the light-harvesting properties by influencing the electronic transitions within the molecule. Such photodynamic agents are being investigated for their potential use in treating localized malignancies and infections.
The synthetic route to 2-trifluoromethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole exemplifies modern organic synthesis techniques that prioritize efficiency and scalability. The use of palladium catalysts in cross-coupling reactions allows for high yields and minimal byproduct formation. Additionally, protecting group strategies have been refined to ensure regioselectivity during multi-step syntheses. These advancements have made it possible to produce complex molecules like this one with greater precision and cost-effectiveness.
From a medicinal chemistry perspective, 2-trifluoromethyl-5-(4,4,5,5-tetramethyl-l,3,2-dioxaborolan-l)-yl-lH-indole serves as a versatile scaffold for drug discovery programs. Its structural motif can be modified through various functionalization strategies to explore different pharmacological profiles. For example, fluorinated indoles have been extensively studied for their anti-inflammatory and analgesic properties, while boron-containing compounds are increasingly recognized for their role in targeted cancer therapies.
The future prospects of this compound are further illuminated by emerging trends in chemical biology and drug design. Techniques such as fragment-based drug discovery leverage small molecule libraries containing derivatives like this one to identify lead compounds with high affinity for biological targets. High-throughput screening methods combined with computational modeling have accelerated the process of identifying promising candidates for further optimization.
In conclusion, 2-trifluoromethyl-l(4,4,5,5-tetramethytl-l,3,2-dioxaborolanyl)-lH-indole (CAS No. 837392-l"-7) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features enable diverse applications ranging from synthetic intermediates to therapeutic agents targeting various diseases. As research continues to uncover new methodologies and applications, this molecule will undoubtedly remain at the forefront of medicinal chemistry innovation.
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